![molecular formula C8H12ClN5 B13544605 1,1'-dimethyl-1H,1'H-[3,4'-bipyrazol]-5-aminehydrochloride](/img/structure/B13544605.png)
1,1'-dimethyl-1H,1'H-[3,4'-bipyrazol]-5-aminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-dimethyl-1H,1’H-[3,4’-bipyrazol]-5-aminehydrochloride is a compound belonging to the class of bipyrazoles. Bipyrazoles are heterocyclic compounds containing two pyrazole rings. This specific compound is characterized by the presence of two methyl groups and an amine group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-dimethyl-1H,1’H-[3,4’-bipyrazol]-5-aminehydrochloride typically involves the following steps:
Formation of the Pyrazole Rings: The initial step involves the synthesis of the pyrazole rings. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Coupling of Pyrazole Rings: The next step is the coupling of two pyrazole rings. This can be done using a coupling agent such as a halogenated compound or through a cyclization reaction.
Introduction of Methyl Groups: Methyl groups can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production.
化学反应分析
Types of Reactions
1,1’-dimethyl-1H,1’H-[3,4’-bipyrazol]-5-aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or carbonyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
1,1’-dimethyl-1H,1’H-[3,4’-bipyrazol]-5-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1,1’-dimethyl-1H,1’H-[3,4’-bipyrazol]-5-aminehydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, inhibiting their function by binding to the active site or allosteric sites.
相似化合物的比较
Similar Compounds
- 1,1’-dimethyl-1H,1’H-[3,3’-bipyrazol]-5-aminehydrochloride
- 1,1’-dimethyl-1H,1’H-[4,4’-bipyrazol]-5-aminehydrochloride
Comparison
Compared to its analogs, 1,1’-dimethyl-1H,1’H-[3,4’-bipyrazol]-5-aminehydrochloride exhibits unique properties due to the specific positioning of the pyrazole rings and the amine group. This unique structure can result in different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.
属性
分子式 |
C8H12ClN5 |
|---|---|
分子量 |
213.67 g/mol |
IUPAC 名称 |
2-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H11N5.ClH/c1-12-5-6(4-10-12)7-3-8(9)13(2)11-7;/h3-5H,9H2,1-2H3;1H |
InChI 键 |
IJVCWZFXCPGWTH-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=N1)C2=NN(C(=C2)N)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



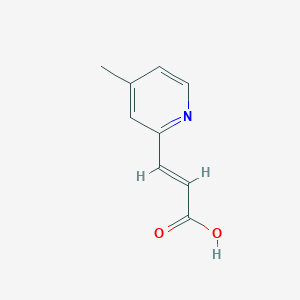
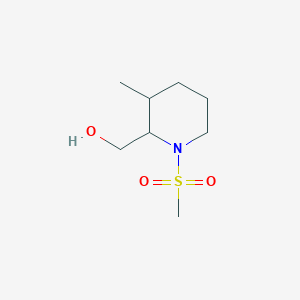
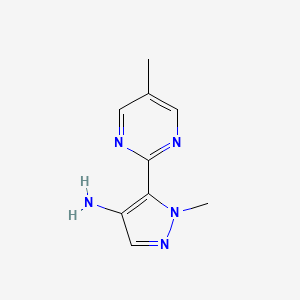
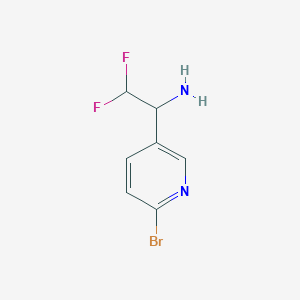


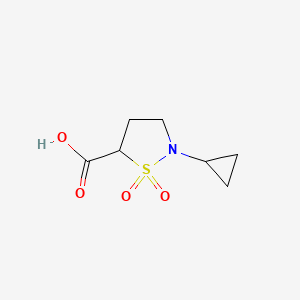
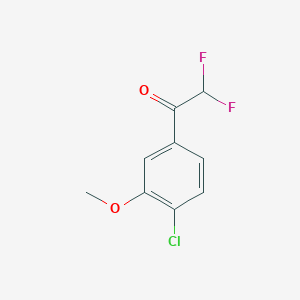
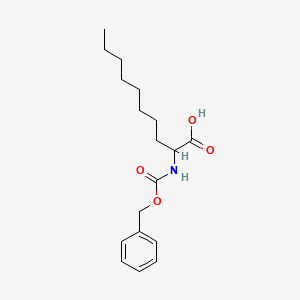

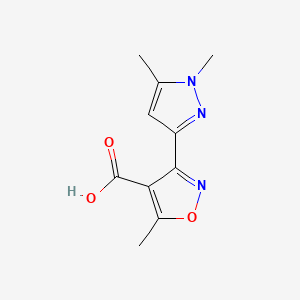

![1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylicacid](/img/structure/B13544612.png)
